2-(4,6-Dimethylpyridin-2-yl)ethanol
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Description
“2-(4,6-Dimethylpyridin-2-yl)ethanol” is a chemical compound used in scientific research . It exhibits unique properties that make it valuable for various applications, including catalysis and synthesis.
Synthesis Analysis
The synthesis of “2-(4,6-Dimethylpyridin-2-yl)ethanol” involves several steps. In one experiment, 2-(4,6-Dimethylpyridin-2-yl)ethanol (421 mg, 3.07 mmol) and triethylamine (1.18 g, 11.6 mmol) were dissolved in dichloromethane (20 mL), methanesulfonyl chloride (794 mg, 6.94 mmol) was added at 0C . The reaction solution was stirred at room temperature for 2 hours, diluted with dichloromethane (20 mL), washed with saturated sodium bicarbonate solution (30 mL x 2), dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure, and purified by silica gel column chromatography (4:1 petroleum ether / ethyl acetate, Rf = 0.5) to give 2-(4,6-dimethylpyridin-2-yl)ethyl methanesulfonate (400 mg, as a colorless oil) with a yield of 61% .
Molecular Structure Analysis
The molecular formula of “2-(4,6-Dimethylpyridin-2-yl)ethanol” is C9H13NO . The molecular weight is 151.21 .
Scientific Research Applications
Crystal Structures of Monohydrate and Methanol Solvate Compounds
Scientific Field
This research falls under the field of Crystallography and Chemistry .
Application Summary
The study involves the analysis of crystal structures of monohydrate and methanol solvate compounds of a molecule that has a similar structure to “2-(4,6-Dimethylpyridin-2-yl)ethanol”. The molecule, C35H51N5O, has three functionalized side arms and three ethyl groups .
Methods of Application
The research involved the use of hydrogen bonding and X-ray crystallography to analyze the crystal structures of the compounds .
Results or Outcomes
The study found that both the crystals are constructed of structurally similar dimers of 1:1 host–guest complexes held together by N—H O and O—H N hydrogen bonds .
Synthesis, Modeling Study and Antioxidants Activity of New Heterocycles
Scientific Field
This research is in the field of Medicinal Chemistry and Pharmacology .
Application Summary
The study involves the synthesis of new heterocyclic scaffolds containing an antipyrinyl-thiazole hybrid. The constructed compounds were characterized by conventional spectroscopic techniques .
Methods of Application
The research involved the reaction of 4-antipyrinyl-2-chloroacetamido-thiazoles with various types of nucleophiles. A DFT method was used to predict the geometry, bond lengths, bond angles, and dipole moments as well as other global chemical reactivities of the constructed antipyrinyl-thiazole compounds .
Results or Outcomes
The results indicated that 2-(4-antipyrinylthiazolylamino)-5-substituitedbenzylidene-thiazol-4(5H)-ones exhibited the best antioxidant activity with a percentage inhibition of 85.74% and 83.51% .
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a Green and Chemoselective N-tert-butoxycarbonylation Reagent
Scientific Field
This research is in the field of Organic Chemistry .
Application Summary
The study involves the use of tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Methods of Application
The research used in situ React IR technology to confirm the effectivity and chemoselectivity of this novel Boc reagent .
Results or Outcomes
The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Scientific Field
This research is in the field of Medicinal Chemistry .
Application Summary
The study reports the preparation of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential biological activities .
Methods of Application
The research involved the synthesis of these derivatives and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
The results of the study are not specified in the search results .
Pyridines, Dihydropyridines and Piperidines: An Outline on Synthesis and Biological Activities
Application Summary
The study involves the synthesis of pyridines, dihydropyridines, and piperidines, which are heterocyclic compounds that are the pillar of medicinal chemistry research .
Methods of Application
The research involved the synthesis of these compounds and their biological activities were evaluated .
Results or Outcomes
Recent Advances in Synthesis of 2-Pyridones
Application Summary
The study involves the synthesis of 2-pyridone compounds, which have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
Methods of Application
properties
IUPAC Name |
2-(4,6-dimethylpyridin-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-8(2)10-9(6-7)3-4-11/h5-6,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCTUALPFOSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethylpyridin-2-yl)ethanol |
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